molecular formula C28H27NO6 B2838856 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866813-26-5

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2838856
CAS No.: 866813-26-5
M. Wt: 473.525
InChI Key: AOKPZCGUWMQKCP-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a poly-substituted aromatic framework. Its structure includes a 4-ethoxybenzoyl group at position 3, 6,7-dimethoxy substituents on the quinolinone core, and a 3-methoxyphenylmethyl moiety at position 1. Quinolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-5-35-20-11-9-19(10-12-20)27(30)23-17-29(16-18-7-6-8-21(13-18)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKPZCGUWMQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods are critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of topoisomerase or kinases, which are critical for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of the target compound lies in its combination of electron-donating (methoxy, ethoxy) and electron-withdrawing (benzoyl) groups. Below is a comparison with structurally related quinolinones and heterocyclic derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (Target) C₂₈H₂₇NO₆ 3: 4-ethoxybenzoyl; 6,7: dimethoxy; 1: 3-methoxyphenylmethyl 473.52 Benzoyl, methoxy, ethoxy N/A*
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₇ClN₂O 4: amino; 2: 4-chlorophenyl; 3: 4-methoxyphenyl 372.84 Amino, chloro, methoxy 223–225
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one C₂₇H₂₇ClNO₆S 3: benzenesulfonyl; 1: 4-chlorophenylmethyl 513.03 Sulfonyl, chloro, methoxy N/A
3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one C₂₇H₂₇NO₆S 3: 4-ethoxybenzenesulfonyl; 1: 2-methylphenylmethyl 493.57 Sulfonyl, ethoxy, methoxy N/A
(E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(3-methoxyphenyl)acrylamide C₂₆H₂₇N₂O₂ Acrylamide backbone; 3-methoxyphenyl 407.50 Acrylamide, methoxy, benzylamine N/A

Notes:

  • Hydrogen bonding: The ethoxy and methoxy groups in the target compound may engage in weaker hydrogen bonding compared to amino-substituted derivatives (e.g., 4k), which can act as both donors and acceptors. This could reduce crystallinity compared to amino-quinolinones.

Physicochemical Properties

  • Lipophilicity : The target compound’s ethoxy and benzoyl groups likely increase logP compared to methoxy-only derivatives (e.g., 4k), suggesting enhanced membrane permeability.
  • Solubility : Sulfonyl-containing analogues () may exhibit lower aqueous solubility due to strong electron-withdrawing effects, whereas the target’s benzoyl group could improve solubility in organic solvents.
  • Thermal stability: The melting point of 4k (223–225°C) indicates high crystallinity, possibly due to hydrogen bonding via its amino group. The target compound’s melting point is unreported but may be lower due to reduced H-bond capacity.

Hydrogen Bonding and Crystallography

  • However, the absence of strong donors (e.g., -NH₂) may limit crystal lattice stability compared to 4k.
  • Sulfonyl analogues : The sulfonyl group’s strong electron-withdrawing nature promotes dense crystal packing via S=O···H interactions, as seen in SHELX-refined structures.

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